molecular formula C19H22ClN3O3 B11187896 2-Chloro-1',5'-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione

2-Chloro-1',5'-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3'-[1,5]diazinane]-2',4',6'-trione

Cat. No.: B11187896
M. Wt: 375.8 g/mol
InChI Key: UENQICWJQRKPGH-UHFFFAOYSA-N
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Description

2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azepino[1,2-A]quinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Spirocyclization: The formation of the spiro linkage is a critical step, often involving a nucleophilic substitution reaction.

    Chlorination: Introduction of the chlorine atom at the desired position can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of novel anti-cancer or anti-inflammatory agents.

    Material Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Chloro-1’,5’-dimethyl-6A,7,8,9,10,11-hexahydro-5H-spiro[azepino[1,2-A]quinoline-6,3’-[1,5]diazinane]-2’,4’,6’-trione lies in its spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various advanced applications in research and industry.

Properties

Molecular Formula

C19H22ClN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2'-chloro-1,3-dimethylspiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-2,4,6-trione

InChI

InChI=1S/C19H22ClN3O3/c1-21-16(24)19(17(25)22(2)18(21)26)11-12-7-8-13(20)10-14(12)23-9-5-3-4-6-15(19)23/h7-8,10,15H,3-6,9,11H2,1-2H3

InChI Key

UENQICWJQRKPGH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CCCCC4)C(=O)N(C1=O)C

Origin of Product

United States

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